molecular formula C21H24N2O7 B1226208 ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-(2-ethoxy-2-oxoethyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-(2-ethoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Cat. No. B1226208
M. Wt: 416.4 g/mol
InChI Key: WDTJEMBCCFOELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-(2-ethoxy-2-oxoethyl)-4H-pyran-3-carboxylic acid ethyl ester is a dimethoxybenzene.

Scientific Research Applications

Anticancer Potential

Studies have identified derivatives of ethyl 6-amino-5-cyano-4H-pyran-3-carboxylate as promising candidates for treating cancers with multiple drug resistance. These compounds, including ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, exhibit low micromolar cytotoxicity against a range of hematologic and solid tumor cells and are particularly effective against drug-resistant cancer cells, inducing apoptosis (Das et al., 2009).

Corrosion Inhibition

Ethyl 6-amino-5-cyano-4H-pyran-3-carboxylate derivatives have been studied as corrosion inhibitors. These derivatives, including variants like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, exhibit high inhibition efficiency against the corrosion of mild steel in acidic environments. Their effectiveness is attributed to adsorption mechanisms, and the compounds have shown potential in material preservation (Saranya et al., 2020).

Diverse Chemical Syntheses

Ethyl 6-amino-5-cyano-4H-pyran-3-carboxylate is a versatile compound in chemical synthesis. It has been used to create a variety of derivatives, including 1,6-diazanaphthalene, pyrano[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine derivatives. This demonstrates its utility in the synthesis of complex organic molecules, potentially useful in various fields of chemical research (Harb et al., 1989).

Molecular Interactions and Analysis

Detailed DFT analyses of ethyl 6-amino-5-cyano-4H-pyran-3-carboxylate derivatives have provided insights into their supra-molecular assemblies and interactions. These studies explore the unconventional π–hole interactions and classical H-bonding, enhancing our understanding of molecular behavior in the solid state (Chowhan et al., 2020).

properties

Product Name

ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-(2-ethoxy-2-oxoethyl)-4H-pyran-3-carboxylate

Molecular Formula

C21H24N2O7

Molecular Weight

416.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-(2-ethoxy-2-oxoethyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H24N2O7/c1-5-28-17(24)10-16-19(21(25)29-6-2)18(14(11-22)20(23)30-16)13-8-7-12(26-3)9-15(13)27-4/h7-9,18H,5-6,10,23H2,1-4H3

InChI Key

WDTJEMBCCFOELH-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=C(C=C(C=C2)OC)OC)C(=O)OCC

Canonical SMILES

CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=C(C=C(C=C2)OC)OC)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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